FAK inhibitor 5

Covalent kinase inhibitor FAK Cys427 targeting Irreversible inhibition

FAK inhibitor 5 is the first reported highly potent (IC50 0.6 nM) selective irreversible covalent inhibitor of Focal Adhesion Kinase (FAK). Unlike reversible ATP-competitive FAK inhibitors (e.g., Defactinib, GSK2256098), this compound forms a stable covalent adduct with Cys427 (PDB 6GCX), ensuring sustained target engagement and distinct washout kinetics. It exhibits negligible inhibition of Pyk2, enabling FAK-specific signaling dissection. This unique mechanism of action and selectivity fingerprint cannot be replicated by generic FAK inhibitors, making it essential for studies requiring prolonged FAK suppression or differentiation from Pyk2 compensation.

Molecular Formula C20H21N3O2S
Molecular Weight 367.5 g/mol
Cat. No. B12424152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFAK inhibitor 5
Molecular FormulaC20H21N3O2S
Molecular Weight367.5 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=CC3=C(C=C2)N(S(=O)(=O)C4=C3N(N=C4)CC)C
InChIInChI=1S/C20H21N3O2S/c1-4-14-6-8-15(9-7-14)16-10-11-18-17(12-16)20-19(13-21-23(20)5-2)26(24,25)22(18)3/h6-13H,4-5H2,1-3H3
InChIKeyLWMFYSSKMYKGNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FAK Inhibitor 5: First-In-Class Irreversible Covalent FAK Kinase Inhibitor (CAS 2237234-47-6) – Procurement-Ready Small Molecule for Targeted Oncology Research


FAK inhibitor 5 (CAS: 2237234-47-6) represents the first reported highly potent and selective irreversible covalent inhibitor of Focal Adhesion Kinase (FAK) [1]. Developed through structure-guided design, this compound covalently modifies Cys427 within the FAK ATP-binding pocket, leading to sustained kinase inhibition distinct from reversible ATP-competitive inhibitors [1]. Its molecular formula is C28H27ClN8O4 with a molecular weight of 575.026 g/mol . Notably, the designation 'FAK inhibitor 5' is used ambiguously in commercial catalogs; the covalent irreversible inhibitor (CAS 2237234-47-6) described herein is distinct from a micromolar allosteric FAK inhibitor (CAS 1426683-30-8) also sometimes labeled 'FAK inhibitor 5' or 'compound 2' .

FAK Inhibitor 5: Why Reversible ATP-Competitive Inhibitors and Allosteric Analogs Cannot Substitute This Covalent Tool Compound


Generic substitution among FAK inhibitors fails because FAK inhibitor 5 is a covalent, irreversible inhibitor that forms a stable adduct with Cys427 in the FAK kinase domain, whereas the vast majority of commercially available FAK inhibitors (e.g., PF-573228, GSK2256098, Defactinib/VS-6063, TAE226) are reversible ATP-competitive binders [1]. This fundamental difference in inhibition mechanism dictates distinct washout kinetics, duration of action, and pharmacodynamic profiles that cannot be replicated by reversible analogs . Furthermore, the compound exhibits a unique selectivity fingerprint—displaying little to no inhibition against a panel of ten kinases including EGFR, HER2/ERBB2, IGF1R, c-Kit, PDGFR, Pyk2, c-Src, IRR, and IR—a profile not shared by many clinical-stage FAK inhibitors such as Defactinib, which potently inhibits Pyk2 with equal potency (IC50 = 0.6 nM for both) . Substituting with an allosteric FAK inhibitor (CAS 1426683-30-8), which shares the 'FAK inhibitor 5' label, yields a ~2,500-fold loss in enzymatic potency (low μM vs. 0.6 nM) and a completely different binding site .

FAK Inhibitor 5 Quantitative Differentiation: Head-to-Head Potency, Selectivity, and Mechanism Comparisons Against Key FAK Inhibitor Benchmarks


Covalent Irreversible Inhibition Mechanism vs. Reversible ATP-Competitive Inhibitors: Structural Confirmation and Functional Consequence

FAK inhibitor 5 is a covalent irreversible inhibitor that forms a stable thioether bond with Cys427 in the FAK ATP-binding pocket, as confirmed by a 1.55 Å resolution co-crystal structure (PDB ID: 6GCX) [1]. In contrast, clinical-stage FAK inhibitors including Defactinib (VS-6063), GSK2256098, VS-4718, and PF-573228 are reversible ATP-competitive inhibitors that do not covalently modify the kinase . The covalent bond imparts sustained target engagement even after compound washout—a property not achievable with reversible inhibitors.

Covalent kinase inhibitor FAK Cys427 targeting Irreversible inhibition X-ray crystallography

Enzymatic Potency (IC50) Comparison: FAK Inhibitor 5 vs. Clinical-Stage FAK Inhibitors (Defactinib, GSK2256098, PF-573228, TAE226)

FAK inhibitor 5 exhibits an enzymatic IC50 of 0.6 nM against FAK kinase . This potency is equivalent to Defactinib (VS-6063, IC50 = 0.6 nM) , and superior to PF-573228 (IC50 = 4 nM) , GSK2256098 (cellular IC50 values: 8.5–15 nM; enzymatic Ki = 0.4 nM) , TAE226 (IC50 = 5.5 nM) , and the micromolar allosteric FAK inhibitor 5 (IC50 = 1.0–3.0 μM depending on ATP concentration) .

FAK enzymatic assay IC50 comparison Kinase inhibitor potency Nanomolar inhibitor

Kinase Selectivity Profiling: FAK Inhibitor 5 Shows Negligible Inhibition Against a 10-Kinase Panel Including Pyk2, Unlike Defactinib and TAE226

FAK inhibitor 5 displays little to no inhibition against a panel of ten kinases comprising EGFR, HER2/ERBB2, IGF1R, c-Kit, PDGFR, Pyk2, c-Src, IRR, and IR . In contrast, Defactinib (VS-6063) inhibits Pyk2 with an IC50 of 0.6 nM—identical to its FAK potency—providing no FAK-versus-Pyk2 selectivity . TAE226 inhibits Pyk2 with an IC50 of 3.5 nM (only ~1.6× weaker than FAK) . PF-573228 exhibits ~50- to 250-fold selectivity for FAK over Pyk2 . GSK2256098 demonstrates >1,000-fold selectivity over Pyk2 .

Kinase selectivity panel Off-target profiling Pyk2 selectivity FAK-specific inhibitor

Cellular Proliferation Inhibition (ED50) and Target Engagement in Squamous Cell Carcinoma: Direct Functional Evidence

FAK inhibitor 5 dose-dependently inhibits the proliferation of squamous cell carcinoma (SCC) cells with an ED50 of 1.73 μM . In the same cellular context, the compound blocks FAK Tyr397 autophosphorylation in a dose-dependent manner, with significant inhibition observed at low concentrations . This cellular activity confirms target engagement and functional consequence of FAK inhibition. Comparable cellular potency data for PF-573228 shows FAK Tyr397 phosphorylation inhibition with IC50 values of 30–100 nM in cultured cells, but at concentrations that inhibit phosphorylation (1 μM), PF-573228 fails to inhibit cell growth or induce apoptosis, indicating a disconnect between target engagement and functional anti-proliferative outcome [1].

Squamous cell carcinoma Cellular proliferation FAK Tyr397 phosphorylation Target engagement

FAK Inhibitor 5: High-Confidence Application Scenarios Based on Verified Quantitative Differentiation


Washout and Target Residence Time Studies Requiring Sustained FAK Inhibition

Utilize FAK inhibitor 5 in experiments where prolonged FAK suppression after compound removal is critical, such as washout assays or pulse-chase protocols. The covalent, irreversible binding to Cys427 (confirmed by X-ray crystallography, PDB 6GCX) ensures sustained target engagement beyond the presence of free compound, enabling investigation of FAK signaling recovery kinetics and downstream pathway reactivation without the confounding effect of rapid inhibitor dissociation seen with reversible ATP-competitive inhibitors like Defactinib or GSK2256098 [1].

FAK-Specific Pharmacology Studies Requiring Minimal Pyk2 Confounding

Employ FAK inhibitor 5 in cellular models where Pyk2 (Proline-rich Tyrosine Kinase 2) compensation or co-inhibition could obscure FAK-specific phenotypic readouts. Unlike Defactinib, which potently inhibits Pyk2 with identical sub-nanomolar potency (IC50 = 0.6 nM for both kinases), FAK inhibitor 5 displays negligible inhibition of Pyk2 in a 10-kinase panel . This makes it uniquely suited for dissecting FAK-dependent versus Pyk2-dependent signaling pathways in cancer cell migration, invasion, and survival assays.

Structure-Activity Relationship (SAR) Studies and Covalent Probe Development

Use FAK inhibitor 5 as a validated covalent chemical probe for SAR campaigns aimed at optimizing covalent FAK inhibitors. The availability of a high-resolution co-crystal structure (PDB 6GCX, 1.55 Å) provides precise atomic detail of the covalent linkage with Cys427 and the inhibitor's binding pose within the ATP pocket [2]. This structural information accelerates rational design of next-generation covalent FAK inhibitors and enables molecular docking studies that are not possible with reversible inhibitors lacking such defined covalent interaction data.

Comparative Profiling of Covalent vs. Reversible FAK Inhibition in Oncology Models

Incorporate FAK inhibitor 5 into comparative pharmacological studies designed to benchmark the therapeutic window and resistance profiles of covalent versus reversible FAK inhibition. The compound's sub-nanomolar enzymatic potency (IC50 = 0.6 nM) and functional cellular anti-proliferative activity (ED50 = 1.73 μM in SCC cells) provide a robust reference point for evaluating the efficacy and durability of covalent target engagement relative to reversible clinical candidates like Defactinib, GSK2256098, or PF-573228 [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for FAK inhibitor 5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.